molecular formula C16H18ClN3O3 B2661793 N-[(3-Chloropyrazin-2-yl)methyl]-2-[4-(2-methoxyethoxy)phenyl]acetamide CAS No. 2189106-97-4

N-[(3-Chloropyrazin-2-yl)methyl]-2-[4-(2-methoxyethoxy)phenyl]acetamide

Cat. No.: B2661793
CAS No.: 2189106-97-4
M. Wt: 335.79
InChI Key: DGWGJCSPXOLBMC-UHFFFAOYSA-N
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Description

N-[(3-Chloropyrazin-2-yl)methyl]-2-[4-(2-methoxyethoxy)phenyl]acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique chemical structure, which includes a chloropyrazine moiety and a methoxyethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-Chloropyrazin-2-yl)methyl]-2-[4-(2-methoxyethoxy)phenyl]acetamide typically involves multi-step organic reactions. One common synthetic route starts with the chlorination of pyrazine to obtain 3-chloropyrazine. This intermediate is then subjected to a nucleophilic substitution reaction with a suitable methylating agent to introduce the methyl group. The resulting intermediate is further reacted with 2-[4-(2-methoxyethoxy)phenyl]acetic acid under amide formation conditions, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization for industrial production focuses on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[(3-Chloropyrazin-2-yl)methyl]-2-[4-(2-methoxyethoxy)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chloropyrazine moiety allows for nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted pyrazine derivatives.

Scientific Research Applications

N-[(3-Chloropyrazin-2-yl)methyl]-2-[4-(2-methoxyethoxy)phenyl]acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(3-Chloropyrazin-2-yl)methyl]-2-[4-(2-methoxyethoxy)phenyl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For instance, it could inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[(3-Chloropyridin-2-yl)methyl]-2-[4-(2-methoxyethoxy)phenyl]acetamide
  • N-[(3-Chloropyrimidin-2-yl)methyl]-2-[4-(2-methoxyethoxy)phenyl]acetamide

Uniqueness

N-[(3-Chloropyrazin-2-yl)methyl]-2-[4-(2-methoxyethoxy)phenyl]acetamide is unique due to its specific combination of a chloropyrazine moiety and a methoxyethoxyphenyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

N-[(3-chloropyrazin-2-yl)methyl]-2-[4-(2-methoxyethoxy)phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClN3O3/c1-22-8-9-23-13-4-2-12(3-5-13)10-15(21)20-11-14-16(17)19-7-6-18-14/h2-7H,8-11H2,1H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGWGJCSPXOLBMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=CC=C(C=C1)CC(=O)NCC2=NC=CN=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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